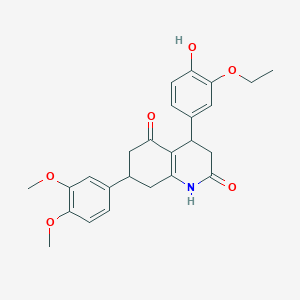

7-(3,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Description

7-(3,4-Dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a tetrahydroquinoline-dione derivative featuring two aromatic substituents: a 3,4-dimethoxyphenyl group at position 7 and a 3-ethoxy-4-hydroxyphenyl group at position 4.

Properties

IUPAC Name |

7-(3,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO6/c1-4-32-22-12-15(5-7-19(22)27)17-13-24(29)26-18-9-16(10-20(28)25(17)18)14-6-8-21(30-2)23(11-14)31-3/h5-8,11-12,16-17,27H,4,9-10,13H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOSTFZBAVVBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC(=C(C=C4)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3,4-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a member of the tetrahydroquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

The compound is characterized by the following molecular formula:

- Molecular Formula : C25H27NO6

- Molar Mass : 437.49 g/mol

Structural Representation

The structural representation highlights the presence of two significant phenyl groups substituted with methoxy and ethoxy functionalities, contributing to its biological activity.

Antioxidant Activity

Research indicates that compounds within the tetrahydroquinoline class exhibit notable antioxidant properties. The presence of methoxy and hydroxy groups enhances electron donation capacity, which is vital for scavenging free radicals. A study found that related compounds demonstrated strong antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests .

Anticancer Activity

Several studies have reported the anticancer potential of tetrahydroquinoline derivatives. For instance:

- Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer).

- Findings : The compound showed significant antiproliferative effects with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. Specifically, GI50 values were reported as 2.4 mM for A549, 3.8 mM for HepG2, and 5.1 mM for MCF-7 .

The proposed mechanism involves interaction with key cellular pathways:

- Inhibition of Tubulin Polymerization : The compound was shown to inhibit tubulin polymerization with an IC50 value of 1.5 mM.

- Apoptosis Induction : Evidence suggests that treatment with this compound leads to apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been investigated for their antimicrobial properties. The compound exhibited activity against various bacterial strains, suggesting potential as a lead in developing new antibiotics .

Study 1: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activities of various tetrahydroquinoline derivatives using DPPH and ABTS assays. The results indicated that the presence of electron-donating groups significantly enhanced antioxidant capacity.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Compound A | 25 | 20 |

| Compound B | 30 | 25 |

| Target Compound | 15 | 12 |

Study 2: Anticancer Efficacy in vitro

In vitro studies on human cancer cell lines revealed that the target compound effectively inhibited cell proliferation and induced apoptosis.

| Cell Line | GI50 (mM) | Mechanism |

|---|---|---|

| A549 | 2.4 | Apoptosis induction |

| HepG2 | 3.8 | Caspase activation |

| MCF-7 | 5.1 | Bcl-2 modulation |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds for Comparison:

Methyl 3-methyl-5,8-dioxo-7-(phenylamino)-1-(thiophen-2-yl)-5,8-dihydroisoquinoline-4-carboxylate (5e) Substituents: Thiophene at position 1, phenylamino at position 5. Yield: 71% over 3 hours .

Methyl 7-(4-methoxyphenylamino)-3-methyl-5,8-dioxo-1-(thiophen-2-yl)-5,8-dihydroisoquinoline-4-carboxylate (5f) Substituents: 4-Methoxyphenylamino at position 6. Yield: 93% over 3.15 hours . Key Features: The methoxy group enhances electron-donating effects, similar to the target compound’s 3,4-dimethoxyphenyl group.

4-(2-Chloro-6-Fluorophenyl)-7-(4-Fluorophenyl)-4,6,7,8-Tetrahydroquinoline-2,5(1H,3H)-Dione Substituents: Halogenated phenyl groups (Cl, F). Molecular Weight: 387.81 g/mol; logP: 4.0374; Hydrogen Bond Donors: 1 . Key Features: Halogens increase lipophilicity compared to the target compound’s alkoxy and hydroxy groups.

Physicochemical and Electronic Properties

Lipophilicity (logP) :

- The target compound’s logP is likely lower than halogenated analogs (e.g., 4.0374 for the chloro/fluoro derivative) due to hydroxyl and ethoxy groups, which balance lipophilicity and hydrophilicity .

- Methoxy groups (electron-donating) may enhance solubility in polar solvents compared to halogenated derivatives.

- Hydrogen Bonding: The hydroxyl group at the 4-hydroxyphenyl position increases hydrogen bond donor capacity (1 donor vs.

Stereochemistry :

- Unlike the chloro/fluoro analog (a mixture of stereoisomers), the target compound’s stereochemistry is undefined in the evidence, which may impact its activity and synthesis .

Q & A

Q. What experimental methods are recommended for structural characterization of this compound?

To confirm the structure, employ a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy (1H, 13C, and 2D experiments like COSY and HSQC) to assign proton and carbon environments, particularly for the tetrahydroquinoline core and substituents .

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography to resolve stereochemistry and confirm spatial arrangement of substituents, as demonstrated for structurally similar quinoline derivatives .

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1680–1700 cm⁻¹ for dione moieties) .

Q. How can synthetic yield be optimized for this compound?

Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency for aryl groups, as seen in analogous quinoline syntheses .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions during dione formation .

- Purification : Column chromatography with silica gel and gradient elution (ethyl acetate/hexane) isolates the target compound from byproducts .

Advanced Research Questions

Q. How does the regioselectivity of substituents impact synthetic pathways?

The 3,4-dimethoxyphenyl and 3-ethoxy-4-hydroxyphenyl groups influence reactivity:

- Electron-donating methoxy groups direct electrophilic substitutions to para positions, as observed in related diarylheptanoids .

- Steric hindrance from the ethoxy group may slow coupling reactions, requiring longer reaction times or higher catalyst loadings .

- Computational modeling (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals and transition states .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

Discrepancies in NMR or IR results may arise from dynamic stereochemistry or solvent effects. Mitigation approaches include:

Q. What mechanistic hypotheses explain the compound’s potential bioactivity?

The substituent profile suggests interactions with biological targets via:

- Hydrogen bonding : The 4-hydroxyphenyl group may bind enzyme active sites, as seen in similar quinoline diones .

- Lipophilicity modulation : Methoxy and ethoxy groups enhance membrane permeability, critical for cellular uptake .

- Enzyme inhibition assays (e.g., kinase or oxidoreductase screens) and molecular docking with proteins like COX-2 or topoisomerases can validate these mechanisms .

Q. How can contradictory pharmacological data across studies be reconciled?

Variations in bioactivity may stem from:

- Purity issues : Validate compound integrity via HPLC (≥95% purity) and elemental analysis .

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration) .

- Metabolic stability : Assess cytochrome P450 interactions using liver microsome models to identify degradation pathways .

Methodological Tables

Q. Table 1. Key Spectroscopic Benchmarks for Structural Validation

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | ↑ Coupling efficiency |

| Solvent | DMF at 70°C | ↑ Ring closure kinetics |

| Purification | Silica gel, ethyl acetate/hexane (3:7) | ↑ Purity (≥90%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.